Pharmacological Profiling and Mechanism of Action Validation for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Pharmacological Profiling and Mechanism of Action Validation for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Executive Summary & Pharmacophore Rationale
The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore capable of interacting with diverse biological targets. Specifically, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) represents a highly optimized structural motif utilized extensively in drug discovery screening libraries.
The structural design of this molecule is highly intentional. The integration of a bulky, lipophilic isopropyl group at the para-position of the phenyl ring is not arbitrary; it thermodynamically drives the insertion of the molecule into deep, hydrophobic specificity pockets of target proteins. This lipophilic tail enhances the compound's overall LogP, optimizing cell permeability, while the benzothiazole core provides the necessary hydrogen-bonding network to anchor the molecule within active sites.
Core Mechanisms of Action
Based on extensive structure-activity relationship (SAR) studies of [3], this specific compound class exhibits a dual-action polypharmacological profile, primarily targeting oncogenic kinases and metabolic lipid enzymes.
ATP-Competitive Kinase Inhibition (HER2/EGFR)
The primary mechanism of action involves the competitive inhibition of receptor tyrosine kinases, particularly HER2 and EGFR. The endocyclic nitrogen and exocyclic amine of the benzothiazole ring function as a critical hydrogen bond acceptor-donor pair. This pair mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region. Simultaneously, the p-isopropylphenyl tail extends into the hydrophobic pocket (often stabilizing the DFG-out inactive conformation), effectively preventing ATP binding and halting downstream PI3K/AKT survival signaling.
Monoacylglycerol Lipase (MAGL) Inhibition
Beyond kinase inhibition, the N-phenylbenzothiazol-2-amine scaffold has been identified as a potent inhibitor of human Monoacylglycerol Lipase (MAGL). By blocking the enzymatic hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid, the compound disrupts pro-tumorigenic lipid signaling networks, thereby inducing metabolic stress and apoptosis in malignant cells.
Diagram 1: Dual-target mechanism of action for the benzothiazol-2-amine derivative.
Self-Validating Experimental Workflows
As drug development professionals, we must recognize that a single biochemical assay is insufficient to confirm a mechanism of action. Compounds containing conjugated ring systems often exhibit PAINS (Pan-Assay Interference Compounds) behavior, such as auto-fluorescence or non-specific aggregation. To establish unquestionable scientific integrity, we deploy an orthogonal, self-validating workflow: Biophysical binding → Biochemical function → Cellular target engagement . This triangulated approach ensures that every mechanistic claim is causally linked to physical evidence.
Diagram 2: Orthogonal self-validating workflow for compound mechanism verification.
Phase 1: Biophysical Validation via Surface Plasmon Resonance (SPR)
Causality & Rationale: We utilize SPR rather than endpoint thermodynamic assays because SPR provides real-time kinetic data ( kon and koff ). The residence time ( τ=1/koff ) of a drug on its target is a vastly superior predictor of in vivo efficacy than simple binding affinity ( Kd ).
Step-by-Step Protocol:
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Sensor Chip Preparation: Immobilize recombinant histidine-tagged HER2 kinase domain onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ chelation. Why NTA? It ensures uniform orientation of the kinase domain, leaving the ATP-binding cleft fully accessible.
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Analyte Preparation: Dilute N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to a concentration series ranging from 1.5 nM to 500 nM.
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Injection & Kinetics: Inject the compound series over the functionalized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
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Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd , kon , and koff .
Phase 2: Biochemical Validation via TR-FRET Kinase Assay
Causality & Rationale: To prove that binding translates to functional inhibition, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We specifically choose TR-FRET over standard fluorescence assays because the time-delayed reading eliminates the auto-fluorescence commonly emitted by benzothiazole rings, preventing false-positive inhibition data.
Step-by-Step Protocol:
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Reaction Assembly: In a 384-well plate, combine 10 nM HER2 enzyme, 100 nM biotinylated peptide substrate, and the compound at varying concentrations (10-point dose-response curve).
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Reaction Initiation: Add ATP at a concentration equal to its Km (to ensure competitive inhibition kinetics are observable) and incubate for 60 minutes at room temperature.
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Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
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Quantification: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC50 using non-linear regression.
Phase 3: Cellular Validation via Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: A compound may show picomolar affinity in vitro but fail completely in cells due to poor membrane permeability or high non-specific protein binding. CETSA is deployed to definitively prove that the compound physically engages the target protein inside a living cell. When a drug binds a protein, it thermodynamically stabilizes it, increasing its melting temperature ( Tm ).
Step-by-Step Protocol:
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Cell Treatment: Incubate intact MCF-7 breast cancer cells with 1 µM of the compound (or DMSO vehicle control) for 2 hours to allow for intracellular equilibration.
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Thermal Aliquoting: Harvest the cells, divide them into 8 equal aliquots, and heat each aliquot to a different temperature (spanning 40°C to 65°C) for 3 minutes using a thermal cycler.
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Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.
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Western Blotting: Analyze the soluble fraction (supernatant) via Western blot using an anti-HER2 or anti-MAGL antibody.
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Shift Calculation: Plot the band intensities against temperature to determine the ΔTm . A positive shift (>2°C) confirms direct intracellular target engagement.
Quantitative Data Synthesis
The following table synthesizes representative pharmacological metrics for highly optimized N-phenylbenzothiazol-2-amine derivatives acting on these pathways, serving as a benchmark for evaluating N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine during screening [1, 2].
| Parameter | Assay Type | Target | Representative Value | Scientific Significance |
| Binding Affinity ( Kd ) | SPR | HER2 Kinase Domain | 45 - 80 nM | Indicates high-affinity, specific target engagement. |
| Residence Time ( τ ) | SPR | HER2 Kinase Domain | > 45 mins | Prolonged target suppression, allowing for lower in vivo dosing. |
| Enzymatic IC50 | TR-FRET | MAGL | 6.5 - 35 nM | Potent biochemical inhibition of lipid hydrolysis [2]. |
| Cellular Shift ( ΔTm ) | CETSA | Intracellular HER2 | +4.2 °C | Confirms the compound successfully permeates the cell membrane and binds the target. |
References
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Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed Central / National Institutes of Health (NIH). URL:[Link]
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Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. European Journal of Medicinal Chemistry. URL:[Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. URL:[Link]
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Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. URL:[Link]
